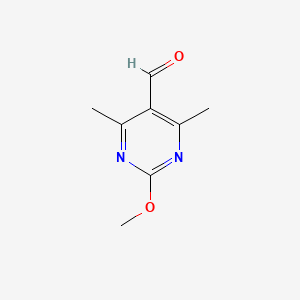
2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde typically involves the reaction of 2-methoxy-4,6-dimethylpyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the pyrimidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid.
Reduction: 2-Methoxy-4,6-dimethylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The methoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine-5-carbaldehyde
- 2-Chloro-4,6-dimethylpyrimidine-5-carbaldehyde
- 2-Methoxy-4,6-dichloropyrimidine-5-carbaldehyde
Comparison: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is unique due to the presence of the methoxy group at the 2-position, which can influence its reactivity and physical properties. Compared to its amino and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and reactivity profiles. These differences can be exploited in various applications, such as selective synthesis and targeted biological activity .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3 |
InChI Key |
RHWWIHVZXGXSPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


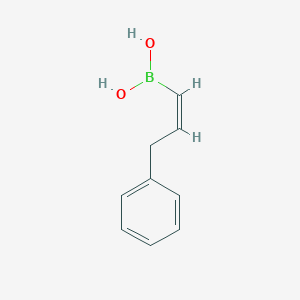
![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)
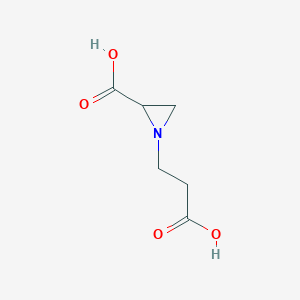
![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)

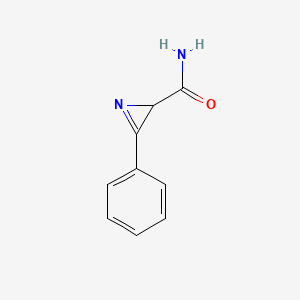
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)
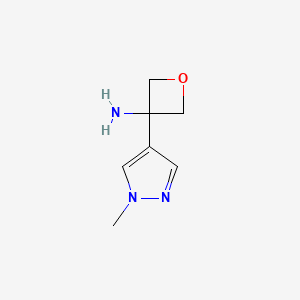
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
